2-Naphthalenesulfonic acid, 5-(acetyl(methylsulfonyl)amino)-1-(acetyloxy)-, sodium salt
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Overview
Description
2-Naphthalenesulfonic acid, 5-(acetyl(methylsulfonyl)amino)-1-(acetyloxy)-, sodium salt is a complex organic compound. It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and contains sulfonic acid, acetyl, and methylsulfonyl functional groups. This compound is primarily used in various chemical and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthalenesulfonic acid, 5-(acetyl(methylsulfonyl)amino)-1-(acetyloxy)-, sodium salt involves multiple steps. The process typically starts with the sulfonation of naphthalene to produce naphthalenesulfonic acid. This is followed by the introduction of acetyl and methylsulfonyl groups through acylation and sulfonylation reactions, respectively. The final step involves the neutralization of the sulfonic acid group with sodium hydroxide to form the sodium salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The final product is typically purified through crystallization or other separation techniques.
Chemical Reactions Analysis
Types of Reactions
2-Naphthalenesulfonic acid, 5-(acetyl(methylsulfonyl)amino)-1-(acetyloxy)-, sodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can lead to the removal of oxygen-containing groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can produce sulfonic acid derivatives, while reduction can yield simpler naphthalene derivatives.
Scientific Research Applications
2-Naphthalenesulfonic acid, 5-(acetyl(methylsulfonyl)amino)-1-(acetyloxy)-, sodium salt has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in biochemical assays and as a labeling agent for proteins and other biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Naphthalenesulfonic acid, 5-(acetyl(methylsulfonyl)amino)-1-(acetyloxy)-, sodium salt involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. The acetyl and methylsulfonyl groups play a crucial role in these interactions, facilitating the binding and subsequent biological effects.
Comparison with Similar Compounds
Similar Compounds
- Sodium 2-naphthalenesulfonate
- Sodium beta-naphthalenesulfonate
- Sodium naphthalene-6-sulfonate
Uniqueness
2-Naphthalenesulfonic acid, 5-(acetyl(methylsulfonyl)amino)-1-(acetyloxy)-, sodium salt is unique due to its specific combination of functional groups. The presence of both acetyl and methylsulfonyl groups imparts distinct chemical properties, making it more versatile in various applications compared to its similar counterparts.
Properties
CAS No. |
71205-37-3 |
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Molecular Formula |
C15H14NNaO8S2 |
Molecular Weight |
423.4 g/mol |
IUPAC Name |
sodium;5-[acetyl(methylsulfonyl)amino]-1-acetyloxynaphthalene-2-sulfonate |
InChI |
InChI=1S/C15H15NO8S2.Na/c1-9(17)16(25(3,19)20)13-6-4-5-12-11(13)7-8-14(26(21,22)23)15(12)24-10(2)18;/h4-8H,1-3H3,(H,21,22,23);/q;+1/p-1 |
InChI Key |
GAXSBZSVHMQZGC-UHFFFAOYSA-M |
Canonical SMILES |
CC(=O)N(C1=CC=CC2=C1C=CC(=C2OC(=O)C)S(=O)(=O)[O-])S(=O)(=O)C.[Na+] |
Origin of Product |
United States |
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